molecular formula C12H10N6O3 B4327128 4-{5-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B4327128
M. Wt: 286.25 g/mol
InChI Key: XRHRBKYFXQWVQJ-UHFFFAOYSA-N
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Description

4-{5-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a 4-nitro-1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate nitrile and amidoxime precursors under acidic or basic conditions. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents. The pyrazole ring is often synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds, followed by nitration and subsequent coupling with the oxadiazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener chemical processes.

Chemical Reactions Analysis

Types of Reactions

4-{5-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The pyridine and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional oxygen-containing functional groups.

Scientific Research Applications

4-{5-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential therapeutic agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-{5-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • 2,2’-Bipyridyl
  • 1-Naphthoic acid

Uniqueness

4-{5-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of a pyridine ring, a 1,2,4-oxadiazole ring, and a nitro-substituted pyrazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[1-(4-nitropyrazol-1-yl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O3/c1-8(17-7-10(6-14-17)18(19)20)12-15-11(16-21-12)9-2-4-13-5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHRBKYFXQWVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=NC=C2)N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{5-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

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